D-Valine, phenylmethyl ester
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Overview
Description
D-Valine, phenylmethyl ester is a derivative of D-Valine, an important organic chiral source. This compound is widely used in various industrial applications, including the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs . Its unique structure and properties make it a valuable intermediate in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Valine, phenylmethyl ester can be synthesized through several methods. One common approach involves the esterification of D-Valine with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods: Industrial production of this compound often employs microbial preparation methods due to their high stereo selectivity, mild reaction conditions, and environmentally friendly processes. Microbial asymmetric degradation of DL-Valine, stereoselective hydrolysis of N-acyl-DL-Valine by D-aminoacylase, and specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase are some of the methods used .
Chemical Reactions Analysis
Types of Reactions: D-Valine, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
D-Valine, phenylmethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in cell culture to selectively inhibit fibroblast proliferation.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical drugs, including antibiotics and antitumor agents.
Industry: Utilized in the production of agricultural pesticides and veterinary antibiotics
Mechanism of Action
The mechanism of action of D-Valine, phenylmethyl ester involves its interaction with specific molecular targets and pathways. As a chiral compound, it can interact with enzymes and receptors in a stereospecific manner, influencing various biochemical processes. For example, in the synthesis of antibiotics, it acts as a precursor that undergoes enzymatic transformations to form active pharmaceutical ingredients .
Comparison with Similar Compounds
- L-Valine, phenylmethyl ester
- D-Valine methyl ester
- L-Valine methyl ester
- N-Benzyloxycarbonyl-D-Valine
Comparison: D-Valine, phenylmethyl ester is unique due to its specific chiral configuration and the presence of a phenylmethyl ester group. This configuration imparts distinct chemical and biological properties compared to its analogs. For instance, D-Valine methyl ester lacks the phenylmethyl group, which affects its reactivity and applications. Similarly, L-Valine derivatives have different stereochemistry, leading to variations in their interactions with biological targets .
Properties
IUPAC Name |
benzyl (2R)-2-amino-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRBOOICRQFSOK-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OCC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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